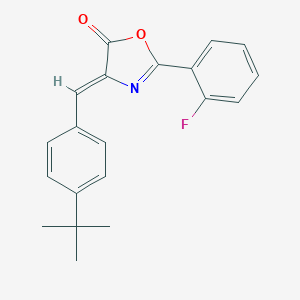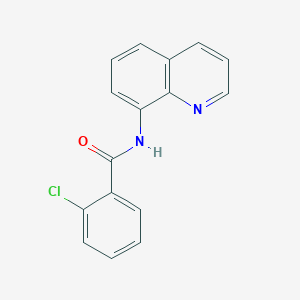
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one, commonly referred to as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a synthetic compound that belongs to the family of oxazole derivatives and has been found to exhibit promising biological and pharmacological properties.
Mechanism of Action
The mechanism of action of TBB is not fully understood. However, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting CK2 activity, TBB disrupts the normal functioning of cancer cells, leading to their death. TBB has also been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using TBB in lab experiments is its high potency and specificity. TBB has been found to exhibit high selectivity towards CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using TBB is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of TBB. One area of research is in the development of new cancer treatments. TBB has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of research is in the study of TBB's neuroprotective properties. TBB has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to explore its potential in this area. Additionally, further research is needed to explore the potential of TBB in treating other diseases such as inflammatory diseases and autoimmune disorders.
Synthesis Methods
The synthesis of TBB involves a multistep process that begins with the reaction of 2-fluoroaniline with benzaldehyde in the presence of acetic acid to form 2-(2-fluorophenyl)benzaldehyde. The resulting compound is then reacted with tert-butylamine in the presence of sodium hydride to form (E)-4-(tert-butyl)-N-(2-fluorophenyl)but-3-enamide. The final step involves the cyclization of the above compound with 2,4-pentanedione in the presence of acetic acid to form (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one.
Scientific Research Applications
TBB has been found to have potential applications in various fields of scientific research. One of the most significant areas of research is in the field of cancer. TBB has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOXUZZOQNLIC-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Furan-2-yl-acrylic acid 4-bromo-2-({2-[(2,3-dihydro-benzo[1,4]dioxine-6-carbon](/img/structure/B401497.png)
![N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B401499.png)
![4-bromo-2-((E)-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}methyl)phenyl (2E)-3-(2-furyl)acrylate](/img/structure/B401500.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methylene}-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B401501.png)
![2-(4-tert-butylphenyl)-N-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B401503.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-(1-naphthyl)amine](/img/structure/B401508.png)

![4-Methyl-N-[3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B401510.png)

![4-nitro-3-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401514.png)
![N-[2-(3-Iodo-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide](/img/structure/B401516.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B401517.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B401518.png)